

N-Methyl-p-(o-tolylazo)aniline: A Toxicological Assessment Based on Structural Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-p-(o-tolylazo)aniline*

Cat. No.: B090830

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Disclaimer: Direct and comprehensive toxicological data for **N-Methyl-p-(o-tolylazo)aniline** (CAS RN: 17018-24-5) is not readily available in the public domain. This technical guide provides a toxicological assessment based on the principle of "read-across" from structurally similar compounds, including aniline, o-toluidine, N-methylaniline, and other relevant azo dyes. The information herein is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the potential hazards associated with this chemical entity.

Executive Summary

N-Methyl-p-(o-tolylazo)aniline is an azo compound containing a substituted aniline moiety. While specific toxicological studies on this compound are scarce, its structural features suggest potential for significant toxicity. The primary concerns, extrapolated from related compounds, include carcinogenicity, mutagenicity, and hematotoxicity (specifically methemoglobinemia). The metabolic activation of the aniline and toluidine components, as well as the reductive cleavage of the azo bond, are anticipated to be key events in its toxicological profile. This document summarizes the available data on relevant structural analogs to build a predictive toxicological profile for **N-Methyl-p-(o-tolylazo)aniline**.

Chemical and Physical Properties

Property	Value
Chemical Name	N-Methyl-p-(o-tolylazo)aniline
Synonyms	N-Methyl-2'-methyl-p-aminoazobenzene, N-Methyl-p-(2-methylphenylazo)aniline
CAS Number	17018-24-5[1]
Molecular Formula	C14H15N3
Molecular Weight	225.29 g/mol
Appearance	Not available
Solubility	Not available

Toxicological Data (Based on Structural Analogs)

Quantitative toxicological data for **N-Methyl-p-(o-tolylazo)aniline** is not available. The following tables summarize data for structurally related compounds.

Acute Toxicity

Compound	CAS Number	Test Species	Route	LD50	Reference
N-Methylaniline	100-61-8	Rat	Oral	360 mg/kg	[2]
Aniline	62-53-3	Rat	Oral	250 mg/kg	
o-Toluidine	95-53-4	Rat	Oral	670 mg/kg	

Carcinogenicity

Compound	CAS Number	Agency	Classification
Aniline	62-53-3	IARC	Group 2A (Probably carcinogenic to humans)[3][4]
o-Toluidine	95-53-4	IARC	Group 1 (Carcinogenic to humans)
4-(Dimethylamino)azobenzene	60-11-7	IARC	Group 2B (Possibly carcinogenic to humans)[3]
N-Methylaniline	100-61-8	Proposed	Category 2 (Suspected of causing cancer)[5]

Mutagenicity/Genotoxicity

Compound	CAS Number	Test System	Result
N-Methylaniline	100-61-8	Ames Test (Salmonella typhimurium)	Negative[6][7]
Aniline	62-53-3	In vitro (human fibroblasts)	Marginal increase in sister chromatid exchanges[8]
o-Toluidine	95-53-4	Multiple assays	Positive
4-Chloro-N-methylaniline	DNA repair test (rat hepatocytes)	Positive[9]	

Predicted Metabolism and Mechanism of Toxicity

The toxicity of **N-Methyl-p-(o-tolylazo)aniline** is likely driven by its metabolism. Two primary pathways are anticipated:

- **Azo Bond Reduction:** The azo bond can be reductively cleaved by enzymes such as azoreductases, which are present in the liver and gut microbiota. This cleavage would release two aromatic amines: N-methyl-p-phenylenediamine and o-toluidine. o-Toluidine is a known human carcinogen.
- **Oxidative Metabolism of the Aniline Moiety:** The aniline and toluidine structures can undergo oxidative metabolism by cytochrome P450 enzymes. A key activation step is N-hydroxylation to form hydroxylamines. These metabolites can be further oxidized to nitroso compounds, which are reactive electrophiles capable of binding to DNA and other macromolecules, leading to mutations and cancer initiation. The presence of a methyl group ortho to the amine functionality in related compounds has been shown to increase mutagenic and carcinogenic activity.^[10]

Another potential toxic effect, common to many anilines, is the induction of methemoglobinemia. The N-hydroxylamine metabolites can oxidize the ferrous iron (Fe^{2+}) in hemoglobin to the ferric state (Fe^{3+}), forming methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis and, at high levels, can be lethal.^{[8][11]}

Experimental Protocols (General)

As no specific experimental protocols for **N-Methyl-p-(o-tolylazo)aniline** were found, the methodologies for key, standard toxicological assays cited for its analogs are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-deficient medium. The test chemical is added to a culture of the bacteria on a histidine-limited agar plate. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The assay is typically performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.

General Procedure:

- Preparation of bacterial strains and metabolic activation system (S9 mix).
- The test compound, bacterial culture, and S9 mix (or buffer) are combined in a test tube.
- The mixture is poured onto a minimal glucose agar plate.
- Plates are incubated at 37°C for 48-72 hours.
- The number of revertant colonies on the test plates is compared to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects of chemicals in mammals.

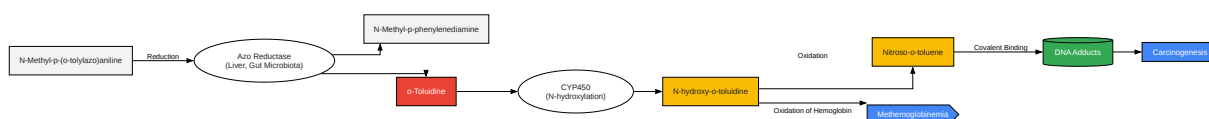
Principle: The test animal (usually a mouse or rat) is exposed to the test chemical. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form micronuclei in the cytoplasm of the new cells. The frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is measured.

General Procedure:

- Animals are dosed with the test substance, typically on one or more occasions.
- At appropriate intervals after the last dose, samples of bone marrow or peripheral blood are collected.
- The cells are stained to differentiate between mature and immature erythrocytes and to visualize micronuclei.
- The number of micronucleated immature erythrocytes is counted per a given number of total immature erythrocytes.
- A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

Visualizations

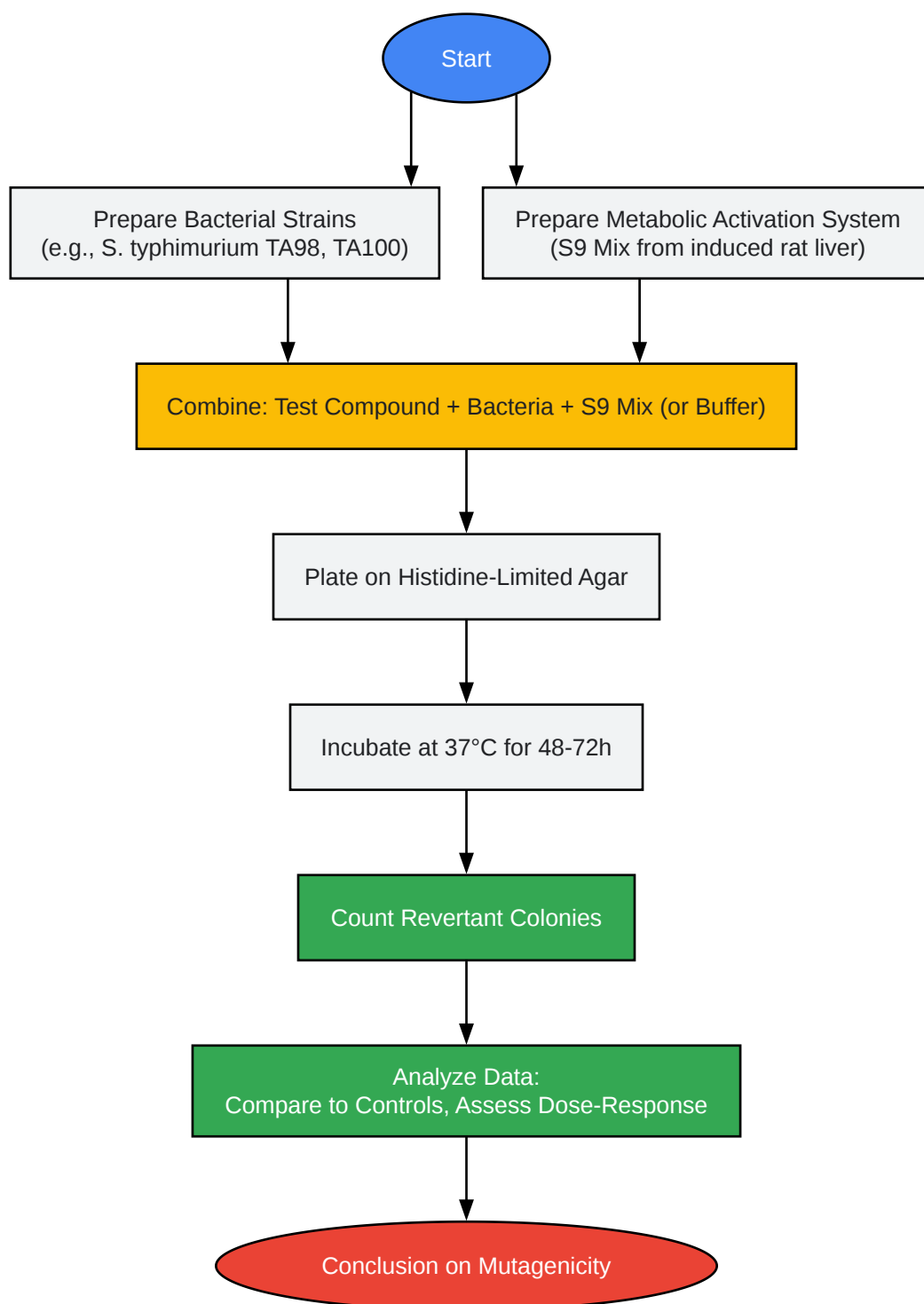
Predicted Metabolic Pathways



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Caption: Predicted metabolic activation of **N-Methyl-p-(o-tolylazo)aniline**.

General Workflow for Ames Test



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References

- 1. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]
- 2. fishersci.com [fishersci.com]
- 3. iarc.who.int [iarc.who.int]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. N-Methyl aniline (100-61-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. chemos.de [chemos.de]
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